3-HYDROXY-3-[2-OXO-2-(PYRIDIN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Overview
Description
3-HYDROXY-3-[2-OXO-2-(PYRIDIN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes an indole core, a pyridine ring, and a phenylpropenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-3-[2-OXO-2-(PYRIDIN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the pyridine and phenylpropenyl groups through a series of substitution and condensation reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-3-[2-OXO-2-(PYRIDIN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
3-HYDROXY-3-[2-OXO-2-(PYRIDIN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Exploring its use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-3-[2-OXO-2-(PYRIDIN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-HYDROXY-3-[2-OXO-2-(PYRIDIN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives, pyridine-containing compounds, and phenylpropenyl-substituted molecules. Examples include:
- Indole-3-carbinol
- 2-pyridyl ketones
- Cinnamyl alcohol derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1-[(E)-3-phenylprop-2-enyl]indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-22(20-13-6-7-15-25-20)17-24(29)19-12-4-5-14-21(19)26(23(24)28)16-8-11-18-9-2-1-3-10-18/h1-15,29H,16-17H2/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCZCDMLHJBZKC-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=N4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=N4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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